

In-Depth Technical Guide: 1-methyl-1H-pyrazole-3-carboxamide

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1282752

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CAS Number: 89179-62-4

Abstract

This technical guide provides a comprehensive overview of **1-methyl-1H-pyrazole-3-carboxamide** (CAS 89179-62-4), a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, potential synthetic routes, and the broader biological activities associated with the pyrazole carboxamide scaffold. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for future research and application.

Introduction

1-methyl-1H-pyrazole-3-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The carboxamide functional group attached to this ring system is a common feature in many biologically active molecules, contributing to their binding affinity with various biological targets. The N-methylation of the pyrazole ring can influence the compound's polarity, metabolic stability, and pharmacokinetic profile.

Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, **1-methyl-1H-pyrazole-3-carboxamide**, serves as a valuable chemical intermediate and a subject for further investigation into its unique biological and chemical characteristics.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **1-methyl-1H-pyrazole-3-carboxamide** are not readily available. However, based on its chemical structure and data from closely related compounds, the following properties can be predicted. For comparison, data for the unmethylated parent compound, 1H-pyrazole-3-carboxamide, is also provided.

Property	1-methyl-1H-pyrazole-3-carboxamide (Predicted/Supplier Data)	1H-pyrazole-3-carboxamide (Experimental Data)
CAS Number	89179-62-4[2]	33064-36-7
Molecular Formula	C5H7N3O	C4H5N3O
Molecular Weight	125.13 g/mol	111.10 g/mol [3]
Appearance	White to off-white solid (typical for similar compounds)	-
Boiling Point	Not available	469.6 ± 18.0 °C at 760 mmHg[3]
Density	Not available	1.4 ± 0.1 g/cm³[3]
Purity	Typically offered at ≥97% by commercial suppliers[4]	-

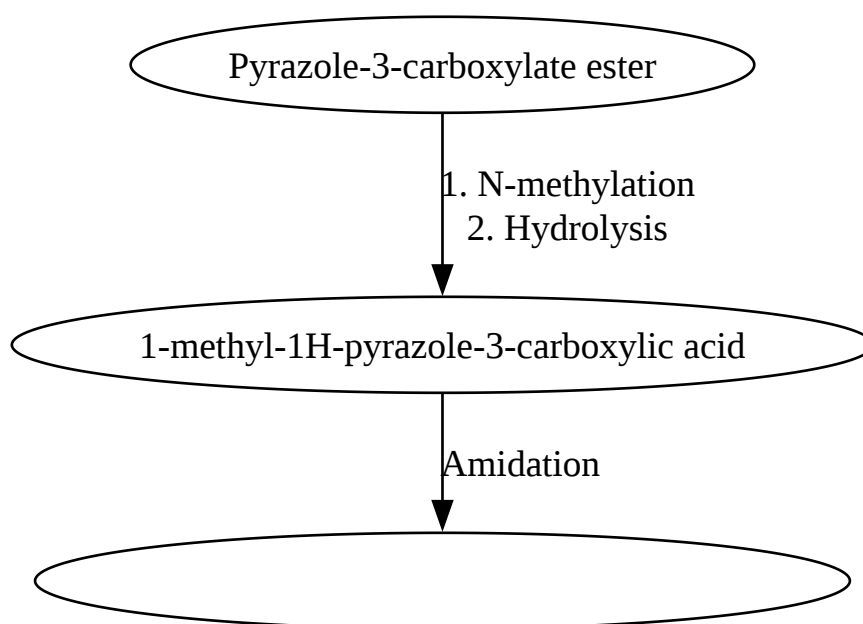
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-methyl-1H-pyrazole-3-carboxamide** is not explicitly described in the reviewed literature. However, a common and logical synthetic route would involve the amidation of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step process:

- N-methylation of a pyrazole-3-carboxylate ester: This would be followed by hydrolysis of the ester to yield 1-methyl-1H-pyrazole-3-carboxylic acid.
- Amidation of the carboxylic acid: The resulting carboxylic acid would then be converted to the target carboxamide.



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General Experimental Protocol for Amidation

The following is a generalized experimental protocol for the amidation of a carboxylic acid, which can be adapted for the synthesis of **1-methyl-1H-pyrazole-3-carboxamide** from 1-methyl-1H-pyrazole-3-carboxylic acid.

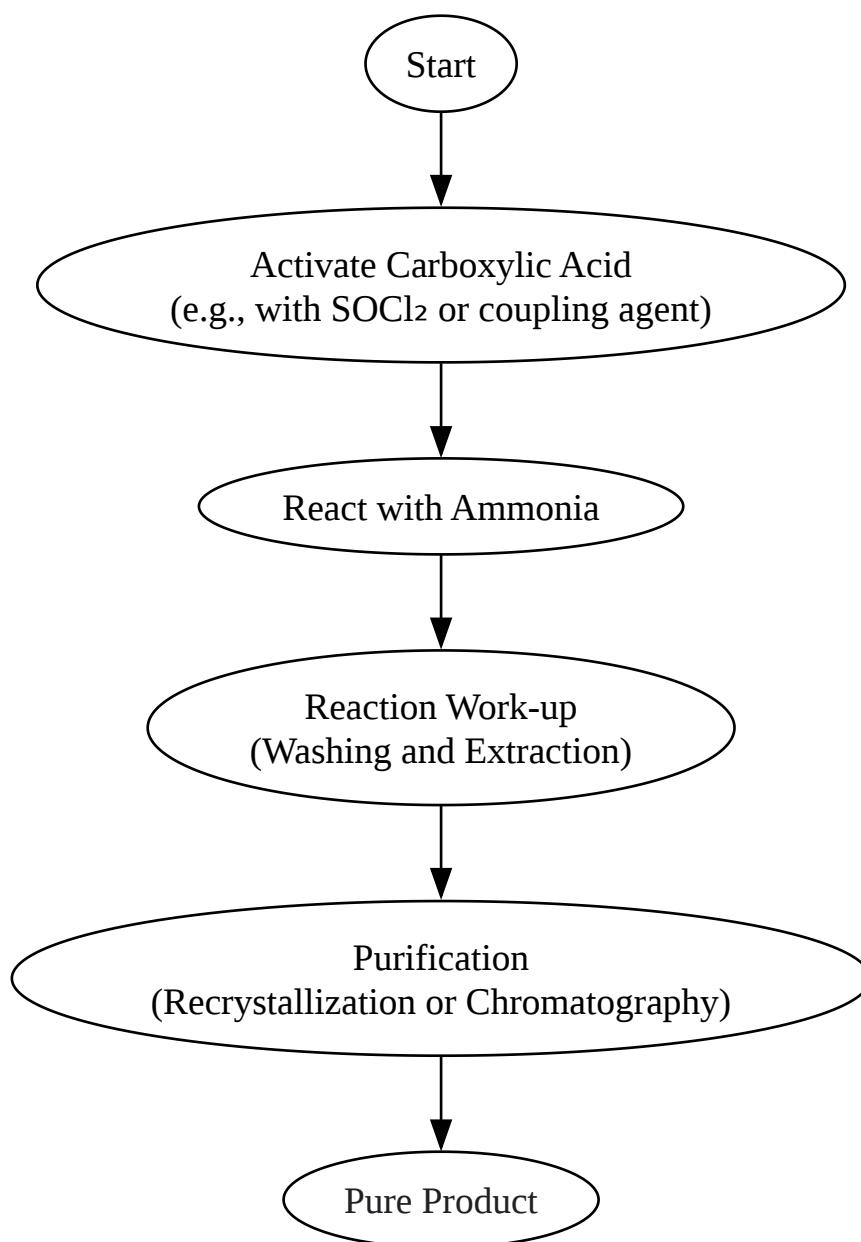
Materials:

- 1-methyl-1H-pyrazole-3-carboxylic acid
- Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, DCC)

- Ammonia solution (aqueous or in a suitable organic solvent)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine) if using a coupling agent

Procedure:

- Activation of the Carboxylic Acid:
 - Using Thionyl Chloride: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in an anhydrous aprotic solvent, add thionyl chloride dropwise at 0 °C. The reaction mixture is then typically heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
 - Using a Coupling Agent: To a solution of the carboxylic acid and a base in an anhydrous aprotic solvent, add the coupling agent at 0 °C. The reaction is stirred for a specified time to allow for the formation of the activated ester.
- Amidation:
 - The crude acid chloride or the activated ester solution is added dropwise to a cooled (0 °C) solution of ammonia. The reaction mixture is stirred for several hours at room temperature.
- Work-up and Purification:
 - The reaction mixture is typically washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **1-methyl-1H-pyrazole-3-carboxamide**.



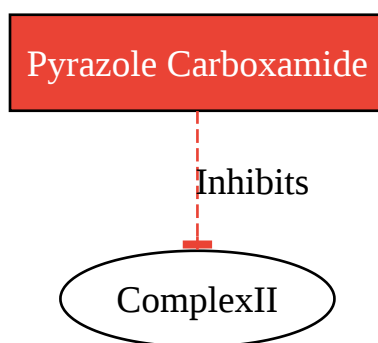
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Biological Activity and Mechanism of Action

While there is no specific biological activity data reported for **1-methyl-1H-pyrazole-3-carboxamide**, the broader class of pyrazole carboxamides has been extensively studied and shown to exhibit a range of biological effects.

Potential as Succinate Dehydrogenase Inhibitors (SDHIs)

Several studies have identified pyrazole carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain.[5] [6] This inhibition disrupts cellular respiration, leading to a fungicidal effect. The mechanism of action involves the binding of the pyrazole carboxamide to the ubiquinone-binding site of the SDH complex, thereby blocking the electron transfer from succinate to ubiquinone.[7]



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Anticancer and Other Potential Activities

Derivatives of 1H-pyrazole-3-carboxamide have been investigated for their anticancer properties.[8] Some studies suggest that these compounds may exert their effects through DNA binding and subsequent disruption of DNA replication and transcription.[8] The pyrazole scaffold is a versatile platform for the development of various therapeutic agents, and it is plausible that **1-methyl-1H-pyrazole-3-carboxamide** could serve as a starting point for the synthesis of novel compounds with a range of biological activities.

Conclusion

1-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, this guide provides a foundational understanding based on the known chemistry and biology of the pyrazole carboxamide class. The proposed synthetic route offers a practical approach for its preparation, and the established biological activities of related compounds highlight promising avenues for future research into its therapeutic potential. Further studies are warranted to fully elucidate the physicochemical properties, biological activity, and mechanism of action of this specific molecule.

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